molecular formula C48H54N4 B3109542 Porphyrin for YD 2dye CAS No. 173613-63-3

Porphyrin for YD 2dye

Cat. No. B3109542
CAS RN: 173613-63-3
M. Wt: 687 g/mol
InChI Key: HDZLWIFJBMLXKH-UHFFFAOYSA-N
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Description

Porphyrin for YD 2 dye is a type of porphyrin dye . Porphyrins are tetrapyrrolic macrocycles with π-conjugated electronic systems that are ubiquitous in nature and have numerous biological and technological applications .


Synthesis Analysis

Porphyrins can be synthesized from 4-methylphthalic acid as a starting material through sequential multistep reactions . Strategies for the synthesis of functionalized porphyrins have now reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized .


Molecular Structure Analysis

The electronic geometries and optical properties of porphyrin dye sensitizers were systematically investigated by density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . The geometrical parameters indicate that porphyrin dyes have similar conjugate length and charge transfer (CT) distance .


Chemical Reactions Analysis

Porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions . They can also function as useful theranostic agents, and as novel materials for a wide range of applications .


Physical And Chemical Properties Analysis

Porphyrins have strong absorption bands in the visible region, versatile modifications of their core, and facile tuning of the electronic structures . They also have strong and wide absorption of solar light in the 400–750 nm range .

Scientific Research Applications

Non-Enzymatic Electrochemical Sensors

Porphyrin-based dyes, specifically zinc porphyrin dye (YD2-o-C8), have been effectively utilized in the fabrication of non-enzymatic electrochemical sensors. These sensors exhibit exceptional electrochemical properties, primarily due to the swift electron transfer facilitated by the porphyrin dye when combined with materials like graphene oxide. The constructed sensors demonstrate high sensitivity, selectivity, and stability, making them suitable for practical applications in areas such as food analysis, clinical tests, and the pharmaceutical industry (Wu et al., 2018).

Dye-Sensitized Solar Cells (DSSCs)

Porphyrin dyes have been central to the advancement of dye-sensitized solar cells (DSSCs). The YD2-o-C8 dye, in particular, has been shown to significantly improve the efficiency and stability of perovskite solar cells. By incorporating YD2-o-C8 into perovskite films, a synergistic effect is achieved, enhancing both charge separation and defect passivation, leading to improved performance of solar cells (Zhou et al., 2019). In addition, various porphyrin dyes have been engineered to have push-pull frameworks and different electron-donating groups to optimize the spectral, electrochemical, and photovoltaic properties, further advancing the efficiency of DSSCs (Wu et al., 2010).

Photovoltaic Performance Enhancement

The integration of porphyrin dyes into DSSCs has been a focus for enhancing the photovoltaic performance. The introduction of specific molecular structures in the porphyrin dyes, such as phenylethynylene groups, has been shown to improve light-harvesting properties and, consequently, the overall conversion efficiencies of the cells. These modifications in the molecular structure lead to improved charge-transfer properties and electron injection efficiencies, showcasing the potential of porphyrin dyes in further optimizing DSSC performance (Chou et al., 2016).

Future Directions

Porphyrin sensitizers have exhibited power conversion efficiencies that are comparable to or even higher than those of well-established highly efficient DSSCs based on ruthenium complexes . The power conversion efficiency has increased up to ca. 13% by using a push–pull porphyrin with a cobalt-based redox shuttle . Future research may focus on further improving the efficiency and stability of porphyrin-based DSSCs .

properties

IUPAC Name

5,15-bis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N4/c1-45(2,3)31-21-29(22-32(25-31)46(4,5)6)43-39-17-13-35(49-39)27-37-15-19-41(51-37)44(42-20-16-38(52-42)28-36-14-18-40(43)50-36)30-23-33(47(7,8)9)26-34(24-30)48(10,11)12/h13-28,49-50H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLWIFJBMLXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C=C4)N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Porphyrin for YD 2dye

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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